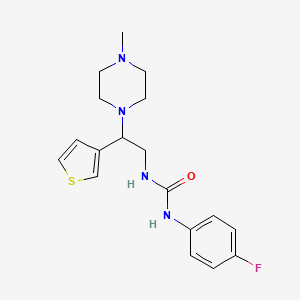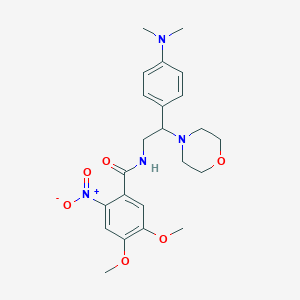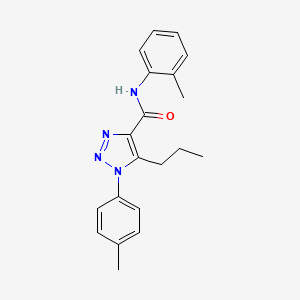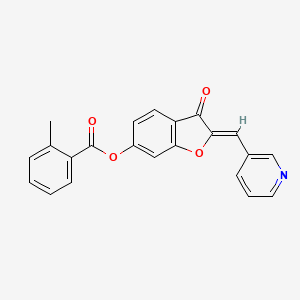![molecular formula C21H20N4O3 B2746209 N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251634-00-0](/img/structure/B2746209.png)
N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . They have shown good anti-proliferative activities against several cell lines .
Scientific Research Applications
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides, closely related to the chemical structure of interest, has been discovered as selective inhibitors of the ATM kinase, showing potential in probing ATM inhibition in vivo. These compounds demonstrate efficacy in combination with DNA strand break-inducing agents in disease-relevant models, suggesting their applicability in therapeutic interventions against conditions where ATM activity is implicated (Degorce et al., 2016).
Antimicrobial and Antituberculous Activity
Studies on 2-methoxy- and 2-hydroxy-substituted quinoxaline and pyrazine N-oxides, including derivatives of quinoxaline-2-carboxylic acid, have unveiled compounds with antibacterial and antituberculous activity. This research suggests the potential of such compounds in designing new antimicrobial agents, with specific structure-activity relationships enhancing their biological effectiveness (Elina et al., 1976).
Antiproliferative Activity on Human Cancer Cell Lines
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid was synthesized and assessed for antiproliferative activities against human cancer cell lines. These compounds, especially one with a 2-chloro-4-pyridinyl group in the amide part, exhibited promising cytotoxic activity and induced apoptotic cell death, indicating their potential in cancer treatment strategies (Pirol et al., 2014).
Novel Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been explored for their potential as antimicrobial agents, including activity against various bacteria and fungi. These findings support the potential of structurally similar compounds in antimicrobial therapy, contributing to the ongoing search for new therapeutic agents (Holla et al., 2006).
Glycine Site N-methyl-D-aspartate Antagonists
Research into 3,5-dihydro-2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones has identified them as high-affinity antagonists at the glycine site of the NMDA receptor. These compounds offer insights into designing NMDA receptor antagonists that might cross the blood-brain barrier more effectively, suggesting their potential application in neurological disorders treatment (Macleod et al., 1995).
Future Directions
The future directions for research on “N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” and related compounds could involve further exploration of their anti-proliferative activities and mechanisms of action . Additionally, more research could be conducted to elucidate their synthesis processes and to investigate their physical and chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit Pim-1 kinase .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinases, thereby inhibiting their activity . This results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .
Biochemical Pathways
The compound affects the pathways related to cell survival and proliferation. By inhibiting protein kinases, it disrupts the normal signaling pathways that regulate these processes . The downstream effects include the induction of apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2, an anti-apoptotic protein, and the up-regulation of BAX and Caspase-3, which are pro-apoptotic proteins .
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13-3-6-15(7-4-13)25-21(27)17-12-23-18-8-5-14(11-16(18)19(17)24-25)20(26)22-9-10-28-2/h3-8,11-12,24H,9-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEMJZMHOGETAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)
![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)
![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)